Cas no 133393-81-4 (Brandioside)

Brandioside structure
Brandioside structure
Produktname:Brandioside
CAS-Nr.:133393-81-4
MF:C37H48O20
MW:812.765020000001
CID:140727
PubChem ID:6444015

Brandioside Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Brandioside​
    • [5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • b-D-Glucopyranoside,2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-a-L-mannopyranosyl-(1&reg
    • (beta-(3',4'-Dihydroxyphenyl)ethyl)-(2-O-acetyl)-(3,6-O-di-alpha-L-rhamnopyransoyl)-(4-O-caffeoyl)-beta-D-glucopyranoside
    • 2-(3,4-dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->6)]-
    • 2'-O-Acetylpoliumoside
    • 6)]-, 2-acetate4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]
    • beta-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-alpha-L-mannopyranosyl-(1-3)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-6))-, 2-acetate 4-(3-(3,4-dihydroxyphenyl)-2-propenoate), (E)-
    • Brandioside
    • 2'-Acetylpoliumoside
    • 2-(3,4-Dihydroxyphenyl)ethyl O-6-deoxy-alpha-L-mannopyranosyl-(1→3)-O-[6-deoxy-alpha-L-mannopyranosyl-(1→6)]-beta-D-glucopyranoside 2-acetate 4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]
    • 2-(3,4-Dihydroxyphenyl)ethyl O-6-deoxy-alpha-L-mannopyranosyl-(1-3)-O-[6-deoxy-alpha-L-mannopyranosyl-(1-6)]-beta-D-glucopyranoside 2-acetate 4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]
    • NCGC00169649-01
    • 133393-81-4
    • MEGxp0_001016
    • ACon1_001129
    • FT-0775990
    • [5-Acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate
    • AKOS040760304
    • CS-0022986
    • [(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
    • HY-N3020
    • FS-7151
    • (2S,3S,4S,5R,6S)-5-(Acetyloxy)-6-(2-(3,4-dihydroxyphenyl)ethoxy)-2-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl)methoxy)-4-(((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxy)oxan-3-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
    • beta--D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-alpha-L-mannopyranosyl-(1-3)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-6))-, 2-acetate 4-(3-(3,4-dihydroxyphenyl)-2-propenoate), (E)-
    • (2S,3S,4S,5R,6S)-5-(Acetyloxy)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]methoxy}-4-{[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-3-yl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
    • Inchi: InChI=1S/C37H48O20/c1-15-26(44)28(46)30(48)35(52-15)51-14-24-32(56-25(43)9-6-18-4-7-20(39)22(41)12-18)33(57-36-31(49)29(47)27(45)16(2)53-36)34(54-17(3)38)37(55-24)50-11-10-19-5-8-21(40)23(42)13-19/h4-9,12-13,15-16,24,26-37,39-42,44-49H,10-11,14H2,1-3H3/b9-6+
    • InChI-Schlüssel: RIHCCESRYIALPG-RMKNXTFCSA-N
    • Lächelt: OC1C=CC(CCOC2OC(COC3OC(C)C(O)C(O)C3O)C(OC(/C=C/C3C=CC(O)=C(O)C=3)=O)C(OC3OC(C)C(O)C(O)C3O)C2OC(=O)C)=CC=1O

Berechnete Eigenschaften

  • Genaue Masse: 812.27389392 g/mol
  • Monoisotopenmasse: 812.27389392 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 10
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 20
  • Schwere Atomanzahl: 57
  • Anzahl drehbarer Bindungen: 15
  • Komplexität: 1320
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 15
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • Molekulargewicht: 812.8
  • XLogP3: -1
  • Topologische Polaroberfläche: 310Ų

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.58±0.1 g/cm3 (20 ºC 760 Torr),
  • Löslichkeit: Very slightly soluble (0.89 g/l) (25 º C),

Brandioside Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TargetMol Chemicals
TN1449-5 mg
Brandioside
133393-81-4 98%
5mg
¥ 2,850 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1449-1 mg
Brandioside
133393-81-4
1mg
¥1590.00 2022-04-26
TRC
B284595-2.5mg
Brandioside
133393-81-4
2.5mg
$ 535.00 2022-06-07
TRC
B284595-5mg
Brandioside
133393-81-4
5mg
$ 1115.00 2022-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B12985-10mg
b-D-Glucopyranoside,2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-a-L-mannopyranosyl-(1?3)-O-[6-deoxy-a-L-mannopyranosyl-(1?6)]-, 2-acetate4-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoate]
133393-81-4
10mg
¥6002.0 2022-04-28
A2B Chem LLC
AE43620-500mg
brandioside
133393-81-4 98% by HPLC
500mg
$15259.00 2024-04-20
TargetMol Chemicals
TN1449-25mg
Brandioside
133393-81-4 98.08%
25mg
¥ 6750 2024-07-20
A2B Chem LLC
AE43620-10mg
brandioside
133393-81-4 98% by HPLC
10mg
$794.00 2024-04-20
A2B Chem LLC
AE43620-5mg
brandioside
133393-81-4 98% by HPLC
5mg
$485.00 2024-04-20
TRC
B284595-1mg
Brandioside
133393-81-4
1mg
$ 335.00 2022-06-07
Empfohlene Lieferanten
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Suzhou Genelee Bio-Technology Co., Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Taizhou Jiayin Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zouping Mingyuan Import and Export Trading Co., Ltd